N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Description
N-[4-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a thiazole-based acetamide derivative characterized by a benzodioxol moiety at the 4-position of the thiazole ring and a 4-methoxyphenyl group attached via an acetamide linker. The benzodioxol group (a methylenedioxy bridge) enhances lipophilicity and may influence metabolic stability, while the 4-methoxyphenyl substituent contributes to electronic and steric properties. Its analogs, however, demonstrate diverse bioactivities, including anti-inflammatory, anticancer, and antimicrobial effects .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-23-14-5-2-12(3-6-14)8-18(22)21-19-20-15(10-26-19)13-4-7-16-17(9-13)25-11-24-16/h2-7,9-10H,8,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAOIQCRZGTOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
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Formation of the Benzodioxole Intermediate: : The synthesis begins with the preparation of the benzodioxole intermediate. This can be achieved by the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of a base such as sodium hydroxide, followed by reduction with lithium tetrahydroaluminate .
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Thiazole Ring Formation: : The next step involves the formation of the thiazole ring. This can be accomplished by reacting the benzodioxole intermediate with a thioamide under acidic conditions to form the thiazole ring .
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Acetamide Formation: : Finally, the acetamide group is introduced by reacting the thiazole intermediate with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives .
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and thiazole moieties, using reagents such as alkyl halides or amines .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, amines, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
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Medicinal Chemistry: : The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development, particularly in the areas of anticancer and antimicrobial research .
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Biological Studies: : Its ability to interact with biological targets makes it useful in studying enzyme inhibition, receptor binding, and other biochemical processes .
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Materials Science: : The compound’s unique structural features may be exploited in the design of novel materials with specific electronic, optical, or mechanical properties .
Mechanism of Action
The mechanism of action of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The benzodioxole and thiazole rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or altering receptor function .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Thiazole-Acetamide Scaffold
The compound shares a thiazole-acetamide backbone with several derivatives:
- Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide): Differs by a hydroxyl-methoxy substitution on the phenyl ring.
- Compound 175.055 (N-(4-Methoxyphenyl)-2-oxo-2-(4-phenyl-1,3-thiazol-2-yl)acetamide) : Replaces benzodioxol with a phenyl group and introduces a ketone, increasing polarity and possibly reducing metabolic stability .
- BAY 57-1293 (Pritelivir) : Features a sulfamoyl-thiazole core and pyridinylphenyl acetamide. While structurally distinct, its antiviral activity highlights the pharmacological relevance of thiazole-acetamide frameworks .
Benzodioxol-Containing Analogs
- N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothienopyrimidin-2-yl]sulfanyl}acetamide (): Shares the benzodioxol group but incorporates a sulfanyl-linked pyrimidine ring, which may enhance hydrogen-bonding interactions compared to the simpler thiazole system .
- Compound 16 () : N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide. Retains the 4-methoxyphenyl-thiazole core but substitutes benzodioxol with a piperazine ring, introducing basicity and altering solubility .
Anti-Inflammatory Potential
Thiazole-acetamides with methoxyphenyl groups, such as Compound 6a , exhibit dual COX-1/COX-2 inhibition (IC₅₀ ~9–11 µM), suggesting anti-inflammatory applications. The benzodioxol group in the target compound could modulate selectivity or potency due to its electron-rich nature .
Anticancer Activity
In , acetamide derivatives with pyrrolidinyl, piperidinyl, or morpholinyl substituents (e.g., Compound 38 ) showed potent activity against HCT-1, MCF-7, and PC-3 cancer cell lines. The benzodioxol group in the target compound may enhance DNA intercalation or topoisomerase inhibition, as seen in benzodioxol-containing natural products .
Antimicrobial Effects
Benzofuran-oxadiazole analogs (e.g., Compound 2b in ) with 4-methoxyphenylacetamide moieties demonstrated antimicrobial activity, implying that the target compound’s thiazole-benzodioxol system could similarly disrupt microbial enzymes or membranes .
Physicochemical Data
- Melting Points : Methoxyphenyl-thiazole derivatives (e.g., Compound 16, mp 281–282°C) suggest high thermal stability, likely shared by the target compound due to rigid aromatic systems .
- Lipophilicity : The benzodioxol group (logP ~1.5–2.0) may increase logP compared to analogs with polar substituents (e.g., hydroxyl or piperazinyl groups) .
Key Differentiators and Implications
- Benzodioxol vs.
- Thiazole vs. Oxadiazole/Triazole Cores : Thiazoles generally exhibit greater metabolic stability than oxadiazoles, which are prone to hydrolysis, making the target compound a more durable candidate .
Biological Activity
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity based on various studies, emphasizing its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 468.58 g/mol. Its structure includes a benzodioxole moiety linked to a thiazole and an acetamide group, which are critical for its biological activity.
Research indicates that compounds containing thiazole and benzodioxole structures exhibit various biological activities, including anti-cancer and anti-inflammatory effects. The proposed mechanisms include:
- Inhibition of Protein Kinases : Compounds similar to this compound have shown inhibitory effects on protein kinases such as DYRK1A and GSK3α/β, which are implicated in cancer progression and neurological disorders .
- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB 231), prostate (PC3), and colorectal (Caco2) cancer cells. The IC50 values for these activities suggest significant potency .
Biological Activity Data
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MDA-MB 231 (Breast) | <10 | Strong anti-proliferative |
| PC3 (Prostate) | <10 | Strong anti-proliferative |
| Caco2 (Colorectal) | <8 | Strong anti-proliferative |
| HCT116 (Colorectal) | <6 | Strong anti-proliferative |
Case Studies
- Inhibition of DYRK1A : A study highlighted that derivatives of this compound exhibited nanomolar inhibition against DYRK1A, a kinase involved in neuronal development and implicated in Alzheimer's disease. The structure-activity relationship (SAR) analysis revealed that modifications in the benzodioxole moiety significantly enhanced inhibitory potency .
- Antitumor Activity : Another investigation assessed the antitumor effects of similar thiazole-based compounds against a panel of tumor cell lines. Results indicated that compounds with structural similarities to this compound demonstrated significant cytotoxicity with IC50 values below 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
